Home > Products > Screening Compounds P38413 > 2,5-DIFLUORO-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
2,5-DIFLUORO-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE -

2,5-DIFLUORO-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Catalog Number: EVT-4758557
CAS Number:
Molecular Formula: C11H11F2N3O2S
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is an irreversible pyrrolopyrimidine inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It demonstrates potent inhibitory activity against common EGFR mutations found in non-small cell lung cancer (NSCLC), including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. The compound exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties and is currently undergoing evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC [].
  • Relevance: Both PF-06747775 and the target compound, 2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, share a common structural motif: a 1-methyl-1H-pyrazol-4-yl group. This shared moiety suggests potential similarities in their binding affinities and interactions with biological targets.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib (LHA510) is a potent small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) designed for topical ocular delivery []. It demonstrates efficacy in treating neovascular or "wet" age-related macular degeneration by inhibiting choroidal neovascularization (CNV) []. Acrizanib exhibits limited systemic exposure after topical ocular administration, has multiple formulation options, and possesses an acceptable ocular pharmacokinetic (PK) profile in rabbits [].
  • Relevance: Acrizanib, similar to 2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, contains a 1-methyl-1H-pyrazole core structure, although with a different substitution pattern. This structural similarity suggests potential overlap in their physicochemical properties and pharmacological profiles.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective inhibitor of the Akt (protein kinase B) signaling pathway, specifically designed to minimize cutaneous toxicity commonly associated with Akt inhibitors []. It exhibits low activity in inducing apoptosis in HaCaT keratinocytes (immortalized human keratinocyte cell line) while demonstrating excellent potency against various cancer cell lines []. Hu7691 has a favorable pharmacokinetic profile and has received approval from the National Medical Products Administration (NMPA) for its investigational new drug (IND) application [].
  • Relevance: Both Hu7691 and the target compound, 2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, share a 1-methyl-1H-pyrazolyl group as a core structural element. The presence of fluorine atoms in both structures further highlights their structural similarities, suggesting potential commonalities in their pharmacological profiles and physicochemical properties.

Properties

Product Name

2,5-DIFLUORO-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

IUPAC Name

2,5-difluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

Molecular Formula

C11H11F2N3O2S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C11H11F2N3O2S/c1-16-7-8(5-14-16)6-15-19(17,18)11-4-9(12)2-3-10(11)13/h2-5,7,15H,6H2,1H3

InChI Key

BEWGLPNVFWKZCE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.